![molecular formula C17H14BrNO4 B2728246 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one CAS No. 258264-67-4](/img/structure/B2728246.png)

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

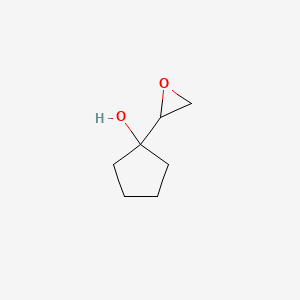

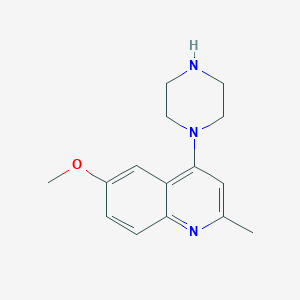

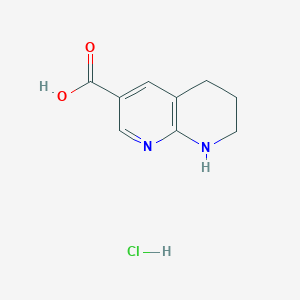

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H14BrNO4 and its molecular weight is 376.206. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Transformations

The compound has been studied in the context of chemical reactions, particularly in the formation of thiazoles and indol-2-ones. Kammel et al. (2015) explored its reactions under mildly basic conditions, resulting in unexpected products like Eschenmoser coupling reactions (Kammel, Tarabová, Růžičková, & Hanusek, 2015). Furthermore, Kammel et al. (2017) investigated its reaction with substituted aromatic thioamides, leading to the formation of various thiazoles and indol-2-ones, demonstrating its potential in synthetic organic chemistry (Kammel, Tarabová, Brož, Hladíková, & Hanusek, 2017).

Kinase Inhibition and Potential Therapeutic Applications

The compound's derivatives have been identified as potent TrkA kinase inhibitors, as discussed by Wood et al. (2004). These findings indicate potential applications in therapeutic areas, particularly targeting kinase-related pathways (Wood, Kuyper, Petrov, Hunter, Harris, & Lackey, 2004).

Antioxidant Properties

Research on bromophenol derivatives, which are structurally related to this compound, suggests potential antioxidant properties. Li et al. (2011) isolated various bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities comparable to standard antioxidants (Li, Li, Gloer, & Wang, 2011). This opens up avenues for further research into the antioxidant potential of similar compounds.

Synthesis and Structural Studies

The compound has been a subject of interest in synthetic chemistry and structural studies. Zhu and Qiu (2011) synthesized Schiff bases using a related compound, demonstrating its versatility in forming structurally diverse molecules (Zhu & Qiu, 2011). Maru (2016) conducted a microwave-assisted synthesis of related compounds, highlighting a green approach to their preparation (Maru, 2016).

Wirkmechanismus

Target of Action

Indole derivatives, which “5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one” is a part of, are known to interact with various biological targets. They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and functional groups. They can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME properties of indole derivatives can also vary greatly depending on their specific structure and functional groups. Some indole derivatives have been found to have good bioavailability .

Result of Action

The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and other cellular processes .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO4/c1-23-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(18)4-7-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZKTAQYDAYQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2728165.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)